molecular formula C22H26N2O5 B2673370 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252924-95-0

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2673370
CAS No.: 1252924-95-0
M. Wt: 398.459
InChI Key: QNYNAEWTPXAGIS-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring substituted aromatic moieties. Its structure includes a 5-oxopyrrolidine core linked to a 3,4-dimethoxyphenethyl group and a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-14(15-5-10-19(28-3)20(11-15)29-4)23-22(26)16-12-21(25)24(13-16)17-6-8-18(27-2)9-7-17/h5-11,14,16H,12-13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNAEWTPXAGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs, particularly those containing oxadiazole or pyrrolidine scaffolds, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer progression. For instance, derivatives of the 1,3,4-oxadiazole scaffold have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .

Table 1: Anticancer Mechanisms of Related Compounds

Compound TypeTarget Enzyme/ProteinMechanism of Action
1,3,4-OxadiazoleThymidylate SynthaseInhibition of DNA synthesis
Pyrrolidine DerivativeHDACInduction of apoptosis
Other DerivativesTelomeraseInhibition of telomere extension

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . The anti-inflammatory effects are often evaluated through in vivo models where edema is induced.

Case Study: DMPBD
In a study on a related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), it was found to significantly reduce edema in rat models with an IC50 value lower than standard anti-inflammatory drugs like diclofenac . This suggests that similar structural compounds may exhibit potent anti-inflammatory effects.

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Signal Transduction Modulation : Altering pathways that lead to inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Differences Biological/Pharmacological Notes References
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide Replaces methoxy groups with dimethylphenyl and adds a sulfonamide-linked dihydroisoquinoline Exhibits cytotoxicity (EC₅₀: 55.3 μM in HEK cells) but lower selectivity compared to the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Simpler benzamide structure lacking the pyrrolidine-3-carboxamide core Primarily studied for synthetic accessibility; no reported biological activity.
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Adds a fluorophenylamino-ethoxy side chain and 4-methoxybenzyl group Structural complexity may enhance receptor binding; no cytotoxicity data available.
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide Substitutes 4-chlorophenyl for 4-methoxyphenyl and adds an acetamidoethyl chain Likely reduced lipophilicity due to chloro vs. methoxy groups; uncharacterized activity.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine core with thioether and furyl substituents Demonstrated vasodilatory effects in preliminary studies; divergent scaffold limits direct comparison.

Functional Group Analysis

  • Methoxy Substitutions : The 3,4-dimethoxy and 4-methoxy groups in the target compound contrast with the chloro (e.g., ), fluoro (e.g., ), or dimethylphenyl (e.g., ) substitutions in analogues. Methoxy groups generally improve metabolic stability and membrane permeability compared to halogens .
  • Pyrrolidine-3-Carboxamide Core : Shared with compounds in , and , this core is critical for interactions with enzymes or receptors, but side-chain modifications alter potency and selectivity. For example, sulfonamide-linked derivatives () show higher cytotoxicity but lower specificity.

Pharmacological and Cytotoxicity Data

  • The target compound’s closest analogue, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (), exhibits cytotoxicity (EC₅₀: 55.3 μM) but lacks the methoxy-driven pharmacokinetic advantages.
  • Compounds like 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide () highlight the trade-off between chloro substituents (increased electrophilicity) and ethoxypropyl chains (enhanced solubility).

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